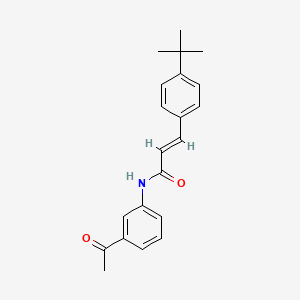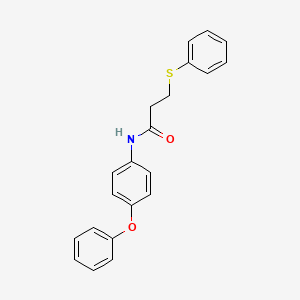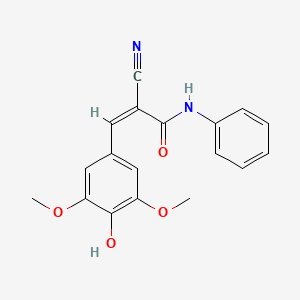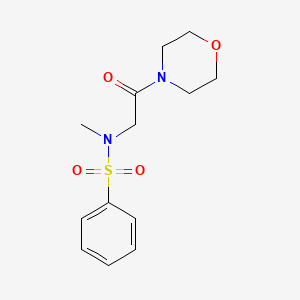![molecular formula C19H23NO2S B5714804 4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)
4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized in recent years and has shown promising results in several studies.
Mécanisme D'action
The mechanism of action of 4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine is not fully understood, but it is believed to interact with the electron transport layers in OLEDs to improve their efficiency and stability. In other applications, it may act as a catalyst or a building block for the synthesis of other compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine. However, it is believed to be relatively non-toxic and has been used in various lab experiments without adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine in lab experiments include its ease of synthesis, relatively low toxicity, and potential applications in various fields. However, its limitations include limited research on its biochemical and physiological effects, as well as its potential instability and sensitivity to air and moisture.
Orientations Futures
There are several future directions for research on 4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study its potential applications in other fields, such as catalysis and materials science. Additionally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine involves the reaction of 4-isobutoxy-1-naphthalenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine to produce the final product. The synthesis of this compound has been reported in several research papers, and the yield and purity of the compound have been optimized through various methods.
Applications De Recherche Scientifique
4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine has been studied extensively for its potential applications in various fields. In the field of organic electronics, this compound has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. It has also been used as a building block for the synthesis of other organic compounds with potential applications in materials science.
Propriétés
IUPAC Name |
[4-(2-methylpropoxy)naphthalen-1-yl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(2)13-22-18-8-7-17(15-5-3-4-6-16(15)18)19(23)20-9-11-21-12-10-20/h3-8,14H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOYYDFFECZEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C2=CC=CC=C21)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylpropoxy)naphthalen-1-yl](morpholin-4-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)


![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)

![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)

![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)

![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)
